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Cat. No.: B1264793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GSK-1482160 is a potent, selective, and orally bioavailable negative allosteric modulator of the

P2X7 receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for

investigating the role of the P2X7 receptor in both peripheral and central nervous system

disorders. This technical guide provides a detailed overview of the chemical structure,

physicochemical properties, and pharmacological characteristics of GSK-1482160. It includes

a compilation of key quantitative data, detailed experimental methodologies for its evaluation,

and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties
GSK-1482160, with the IUPAC name (2S)-N-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-1-

methyl-5-oxo-2-pyrrolidinecarboxamide, is a small molecule with a well-defined chemical

structure. Its key identifiers and physicochemical properties are summarized in the tables

below.

Table 1: Chemical Identifiers of GSK-1482160
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Identifier Value

IUPAC Name

(2S)-N-[[2-Chloro-3-

(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-

2-pyrrolidinecarboxamide[1]

CAS Number 1001389-72-5[1][2]

Molecular Formula C₁₄H₁₄ClF₃N₂O₂[1][3]

SMILES
ClC1=C(C=CC=C1CN(C([C@@H]2CCC(N2)=O

)=O)C)C(F)(F)F[1]

Table 2: Physicochemical Properties of GSK-1482160
Property Value Source

Molecular Weight 334.72 g/mol [1][3]

logP 1.95 [4]

Solubility
Soluble in DMSO (90.0 mg/mL;

268.9 mM)[3]
[3]

Appearance White solid powder [1]

Purity >99% [1]

Pharmacological Properties
GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, an ATP-gated ion

channel primarily expressed on immune cells. This modulation reduces the efficacy of ATP at

the receptor without affecting its affinity, thereby inhibiting downstream signaling cascades,

most notably the release of the pro-inflammatory cytokine IL-1β.[2]

Table 3: In Vitro Pharmacological Data for GSK-1482160
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Parameter Species Value Source

pIC₅₀ Human 8.5 [2]

pIC₅₀ Rat 6.5 [2]

K_d Human 1.15 ± 0.12 nM [5][6]

K_d Human 5.09 ± 0.98 nM [7]

K_i Human 2.63 ± 0.6 nM [7]
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Mechanism of action of GSK-1482160.

Experimental Protocols
This section details the methodologies for key experiments used to characterize GSK-
1482160.

Ex Vivo IL-1β Release Assay (Human Whole Blood)
This assay measures the ability of GSK-1482160 to inhibit ATP-induced IL-1β release from

lipopolysaccharide (LPS)-primed human monocytes.

Protocol:

Fresh human whole blood is collected in heparinized tubes.

Aliquots of blood are pre-incubated with varying concentrations of GSK-1482160 or vehicle

control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5401628/
https://www.medchemexpress.com/gsk-1482160.html
https://www.aragen.com/article/experimental-chronic-constriction-injury-cci-induced-neuropathic-pain-model-aragen-life-sciences/
https://www.aragen.com/article/experimental-chronic-constriction-injury-cci-induced-neuropathic-pain-model-aragen-life-sciences/
https://www.benchchem.com/product/b1264793?utm_src=pdf-body-img
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The blood is then primed with LPS (1 µg/mL) for 2 hours at 37°C in a 5% CO₂ incubator.

Following LPS priming, ATP is added to a final concentration of 1-5 mM to stimulate P2X7

receptors, and the samples are incubated for a further 30 minutes.

The reaction is stopped by placing the samples on ice.

Plasma is separated by centrifugation.

IL-1β levels in the plasma are quantified using a suitable immunoassay, such as a bead-

based multiplex assay.
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IL-1β Release Assay Workflow
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Workflow for the ex vivo IL-1β release assay.
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Radioligand Binding Assays
These assays are used to determine the binding affinity of GSK-1482160 for the P2X7

receptor, typically using a radiolabeled form of the compound (e.g., [¹¹C]GSK-1482160).

Protocol (Saturation Binding):

Membranes from cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7R) are

prepared.

Aliquots of the membrane preparation are incubated with increasing concentrations of

[¹¹C]GSK-1482160.

Non-specific binding is determined in the presence of a high concentration of unlabeled

GSK-1482160.

The reaction is incubated to equilibrium.

Bound and free radioligand are separated by rapid filtration.

The amount of radioactivity on the filters is quantified.

The data are analyzed to determine the dissociation constant (K_d) and the maximum

number of binding sites (B_max).

In Vivo Efficacy Models
This model is used to assess the analgesic efficacy of GSK-1482160 in a model of neuropathic

pain.

Surgical Protocol:

Rats are anesthetized.

The common sciatic nerve is exposed at the mid-thigh level.

Four loose ligatures are tied around the sciatic nerve.

The muscle and skin are closed with sutures.
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Behavioral Testing:

Mechanical Allodynia: The paw withdrawal threshold in response to a non-noxious

mechanical stimulus (e.g., von Frey filaments) is measured.

Thermal Hyperalgesia: The paw withdrawal latency in response to a noxious thermal

stimulus (e.g., radiant heat source) is measured.

This model is used to evaluate the anti-inflammatory and analgesic effects of GSK-1482160.

Protocol:

A single intraplantar injection of FCA is administered into the hind paw of the rat.

This induces a localized inflammatory response, characterized by edema, erythema, and

hypersensitivity to mechanical and thermal stimuli.

Pain-related behaviors are assessed as described for the CCI model.

In Vivo PET Imaging ([¹¹C]GSK-1482160)
Positron Emission Tomography (PET) with the radiolabeled tracer [¹¹C]GSK-1482160 is used to

visualize and quantify the distribution of P2X7 receptors in vivo.

Protocol (Human Study):

[¹¹C]GSK-1482160 is synthesized and formulated for intravenous injection.

The subject is positioned in the PET scanner.

A bolus of [¹¹C]GSK-1482160 is administered intravenously.

Dynamic PET data are acquired over a specified time period.

The data are reconstructed to generate images of radiotracer distribution.

Tracer kinetic modeling can be applied to quantify receptor density and occupancy.
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In Vivo PET Imaging Workflow
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Workflow for in vivo PET imaging with [¹¹C]GSK-1482160.

Conclusion
GSK-1482160 is a well-characterized negative allosteric modulator of the P2X7 receptor with

demonstrated in vitro potency and in vivo efficacy in preclinical models of pain and

inflammation. Its favorable physicochemical properties, including oral bioavailability and blood-

brain barrier penetration, along with its utility as a PET ligand, make it an invaluable research

tool for elucidating the complex roles of the P2X7 receptor in health and disease. The detailed

protocols provided herein serve as a guide for researchers aiming to utilize GSK-1482160 in

their own investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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Contact
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